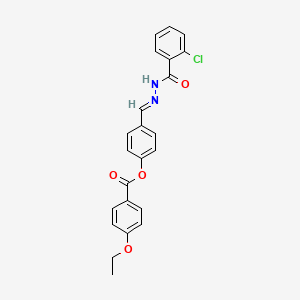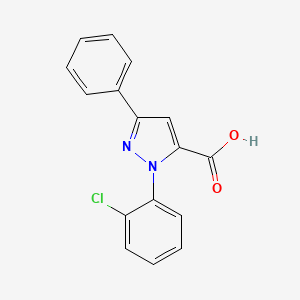
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C26H19BrN2O3. This compound is notable for its unique structure, which includes a bromine atom, a naphthoyl group, and a carbohydrazonoyl linkage, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves a multi-step process:
Formation of the Naphthoyl Hydrazone: The initial step involves the reaction of 1-naphthoyl chloride with hydrazine hydrate to form 1-naphthoyl hydrazone.
Bromination: The next step is the bromination of 2-(1-naphthoyl)hydrazone using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Esterification: Finally, the brominated hydrazone is reacted with 3-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. Key considerations would include the control of reaction temperatures, the use of solvents to facilitate reactions, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the carbohydrazonoyl linkage, potentially converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The naphthoyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The bromine atom and carbohydrazonoyl linkage may also play roles in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the naphthoyl group, in particular, may enhance its ability to interact with biological macromolecules, making it a valuable compound for research in medicinal chemistry and drug development.
特性
CAS番号 |
769142-38-3 |
|---|---|
分子式 |
C26H19BrN2O3 |
分子量 |
487.3 g/mol |
IUPAC名 |
[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C26H19BrN2O3/c1-17-6-4-9-19(14-17)26(31)32-24-13-12-21(27)15-20(24)16-28-29-25(30)23-11-5-8-18-7-2-3-10-22(18)23/h2-16H,1H3,(H,29,30)/b28-16+ |
InChIキー |
GQFBIOWDXMILDL-LQKURTRISA-N |
異性体SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12014388.png)
![N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014392.png)

![5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12014399.png)
![2-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12014406.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014407.png)

![(5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014434.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014442.png)
![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014449.png)
![2,4-dihydroxy-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12014450.png)


